molecular formula C22H21Cl2N3O2 B2626786 (6-Chloro-4-{[2-(4-chlorophenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone CAS No. 1797253-13-4

(6-Chloro-4-{[2-(4-chlorophenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone

Cat. No.: B2626786
CAS No.: 1797253-13-4
M. Wt: 430.33
InChI Key: FSKYMIBXVXHGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline nucleus, which is a nitrogen-containing bicyclic compound . This structure is often found in various forms in nature and is utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Scientific Research Applications

Antimicrobial and Antimalarial Applications

  • Design and Synthesis of Quinoline-based Antimicrobials : Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. A study highlighted the synthesis of novel quinoline compounds showing promising antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum (Parthasaradhi et al., 2015).

Cancer Research

  • Tubulin Polymerization Inhibitors : Quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, showing significant antiproliferative activity against human cancer cell lines. These compounds disrupt tubulin polymerization and induce apoptosis in cancer cells, indicating their potential as cancer therapeutic agents (Srikanth et al., 2016).

Fluorescence Studies and Imaging

  • Interaction with Human Serum Albumin : The interaction of quinoline derivatives with human serum albumin (HSA) has been studied, showing that these compounds can quench the intrinsic fluorescence of HSA through a static quenching procedure. This finding is crucial for understanding the pharmacokinetics and pharmacodynamics of quinoline-based drugs (Yegorova et al., 2016).

Properties

IUPAC Name

[6-chloro-4-[2-(4-chlorophenyl)ethylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O2/c23-16-3-1-15(2-4-16)7-8-25-21-18-13-17(24)5-6-20(18)26-14-19(21)22(28)27-9-11-29-12-10-27/h1-6,13-14H,7-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKYMIBXVXHGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCCC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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